molecular formula C8H9BrF2N2 B2471163 5-Bromo-4-(difluoromethyl)-2-propan-2-ylpyrimidine CAS No. 2248352-35-2

5-Bromo-4-(difluoromethyl)-2-propan-2-ylpyrimidine

Cat. No. B2471163
CAS RN: 2248352-35-2
M. Wt: 251.075
InChI Key: QUHXWVAPVPGOMM-UHFFFAOYSA-N
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Description

“5-Bromo-4-(trifluoromethyl)pyrimidine” is a compound that has been mentioned in various sources . It has a CAS Number of 785777-88-0 and a molecular weight of 226.98 . The IUPAC name for this compound is 5-bromo-4-(trifluoromethyl)pyrimidine .


Molecular Structure Analysis

The InChI code for “5-Bromo-4-(trifluoromethyl)pyrimidine” is 1S/C5H2BrF3N2/c6-3-1-10-2-11-4(3)5(7,8)9/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-4-(difluoromethyl)-2-propan-2-ylpyrimidine” are not available, fluorescein derivatives bearing a bromine moiety can be used in various cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical form of “5-Bromo-4-(trifluoromethyl)pyrimidine” is liquid . It has a molecular formula of C5H2BrF3N2 and an average mass of 226.982 Da .

Safety and Hazards

The safety information for “5-Bromo-4-(trifluoromethyl)pyrimidine” indicates that it has a GHS07 signal word of “Warning” and hazard statements H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-bromo-4-(difluoromethyl)-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2/c1-4(2)8-12-3-5(9)6(13-8)7(10)11/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHXWVAPVPGOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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